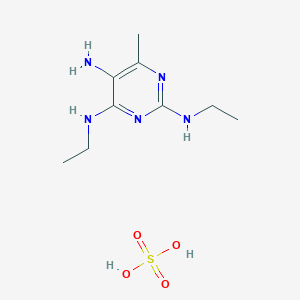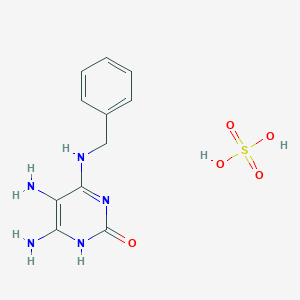![molecular formula C8H12ClN5O4 B8093537 2-amino-6-[methyl(2-oxopropyl)amino]-5-nitro-1H-pyrimidin-4-one;hydrochloride](/img/structure/B8093537.png)
2-amino-6-[methyl(2-oxopropyl)amino]-5-nitro-1H-pyrimidin-4-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-6-[methyl(2-oxopropyl)amino]-5-nitro-1H-pyrimidin-4-one;hydrochloride is a chemical compound registered in the PubChem database. It is known for its unique properties and potential applications in various scientific fields. The compound’s structure and characteristics make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which are chosen based on the desired chemical structure of 2-amino-6-[methyl(2-oxopropyl)amino]-5-nitro-1H-pyrimidin-4-one;hydrochloride.
Reaction Conditions: The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure the efficient formation of the compound.
Purification: After the reaction, the product is purified using techniques like chromatography to obtain a high-purity compound.
Chemical Reactions Analysis
2-amino-6-[methyl(2-oxopropyl)amino]-5-nitro-1H-pyrimidin-4-one;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the compound with other atoms or groups. These reactions are often carried out under controlled conditions to achieve the desired substitution pattern.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-amino-6-[methyl(2-oxopropyl)amino]-5-nitro-1H-pyrimidin-4-one;hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.
Industry: The compound is used in industrial processes, including the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 2-amino-6-[methyl(2-oxopropyl)amino]-5-nitro-1H-pyrimidin-4-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Properties
IUPAC Name |
2-amino-6-[methyl(2-oxopropyl)amino]-5-nitro-1H-pyrimidin-4-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O4.ClH/c1-4(14)3-12(2)6-5(13(16)17)7(15)11-8(9)10-6;/h3H2,1-2H3,(H3,9,10,11,15);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFSGKSMQWZRHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN(C)C1=C(C(=O)N=C(N1)N)[N+](=O)[O-].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)CN(C)C1=C(C(=O)N=C(N1)N)[N+](=O)[O-].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(E)-(5-chloro-1-benzothiophen-3-yl)methylideneamino]thiourea;hydrochloride](/img/structure/B8093462.png)

![N-[(5-bromo-1-benzothiophen-2-yl)methyl]-2-chloro-N-ethylethanamine;hydrochloride](/img/structure/B8093477.png)
![2-[(4-Methoxyphenyl)-piperidin-1-ium-1-ylidenemethyl]sulfanylacetic acid;bromide](/img/structure/B8093497.png)

![sodium;1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B8093509.png)
![4'-Methylspiro[1,3-dioxolane-2,9'-pentacyclo[4.3.0.02,5.03,8.04,7]nonane]-1'-amine;hydrochloride](/img/structure/B8093525.png)






